

5-Hydroxy-1-indanone: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: 5-Hydroxy-1-indanone

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An In-depth Review of the Chemical Properties, Characterization, and Biological Significance of a Key Pharmaceutical Intermediate

Introduction

5-Hydroxy-1-indanone is a key chemical intermediate recognized for its role in the synthesis of a variety of pharmacologically active molecules. Its unique structural framework, featuring a bicyclic system with both a ketone and a hydroxyl group, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, characterization methods, and biological significance of **5-Hydroxy-1-indanone**, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

5-Hydroxy-1-indanone, with the empirical formula $C_9H_8O_2$, is a white to light yellow crystalline powder.^[1] A thorough understanding of its chemical and physical properties is fundamental for its application in synthesis and drug design.

Property	Value	References
Molecular Formula	C ₉ H ₈ O ₂	[2][3][4]
Molecular Weight	148.16 g/mol	[2][3]
CAS Number	3470-49-3	[2]
Melting Point	175 °C (decomposes)	
Boiling Point	343.8 °C at 760 mmHg	
Density	1.3 ± 0.1 g/cm ³	
pKa	8.15 ± 0.20	
Appearance	White to light yellow crystal powder	[1]
SMILES	<chem>C1CC(=O)C2=C1C=C(C=C2)O</chem>	[4]
InChI	InChI=1S/C9H8O2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,10H,1,4H2	

Spectroscopic Characterization

Accurate characterization of **5-Hydroxy-1-indanone** is crucial for confirming its identity and purity. The following spectroscopic data are characteristic of the compound:

- ¹H NMR (DMSO-d₆): δ 2.58-2.67 (m, 2H), 2.94-3.01 (m, 2H), 6.79 (dd, 1H), 6.84 (s, 1H), 7.47 (d, 1H).
- ¹³C NMR: A reference spectrum for 5-hydroxy-2,3-dihydroinden-1-one is available and serves as a primary tool for structural confirmation.[5]
- Infrared (IR) Spectroscopy: While a specific spectrum for **5-Hydroxy-1-indanone** is not readily available in the searched literature, the IR spectrum of a derivative, (E)-2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one, shows characteristic peaks at 3114 cm⁻¹

(O-H stretching), 2897 cm^{-1} (Csp²-H stretching), 1673 cm^{-1} (C=O stretching), and 1595 cm^{-1} (C=C stretching).[6] These provide an indication of the expected absorption bands.

- Mass Spectrometry (MS): The molecular ion peak $[M]^+$ would be expected at m/z 148, corresponding to the molecular weight of the compound.[7] Fragmentation patterns would likely involve the loss of CO (m/z 28) and other characteristic fragments of the indanone core.

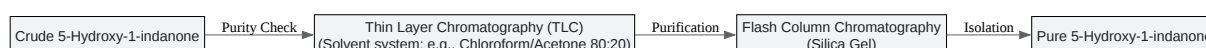
Experimental Protocols

Detailed experimental protocols are essential for the consistent and reliable characterization of **5-Hydroxy-1-indanone**.

Synthesis and Purification

A common synthetic route to **5-Hydroxy-1-indanone** involves the reaction of 3-chloropropionyl chloride with 2,6-dibromophenol, followed by a Lewis acid-catalyzed cyclization and subsequent debromination.[8] Another method involves the intramolecular Friedel-Crafts acylation of 3-(m-hydroxyphenyl)propionic acid.

Purification Workflow:



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A typical workflow for the purification of **5-Hydroxy-1-indanone**.[7]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation of indanone enantiomers. A typical method might employ a C18 column with a mobile phase consisting of a mixture of methanol and a phosphate buffer.[1] For chiral separations, a Daicel Chiralcel OD column with an isocratic mobile phase of isopropanol in hexane can be utilized.[9]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of indanone derivatives. A common protocol involves using a capillary column such as a DB-5ms. The temperature program typically starts at a lower temperature (e.g., 70°C) and is ramped up to a higher temperature (e.g., 300°C).[10] Derivatization may be necessary for certain aminoindane derivatives to improve chromatographic properties.[11]

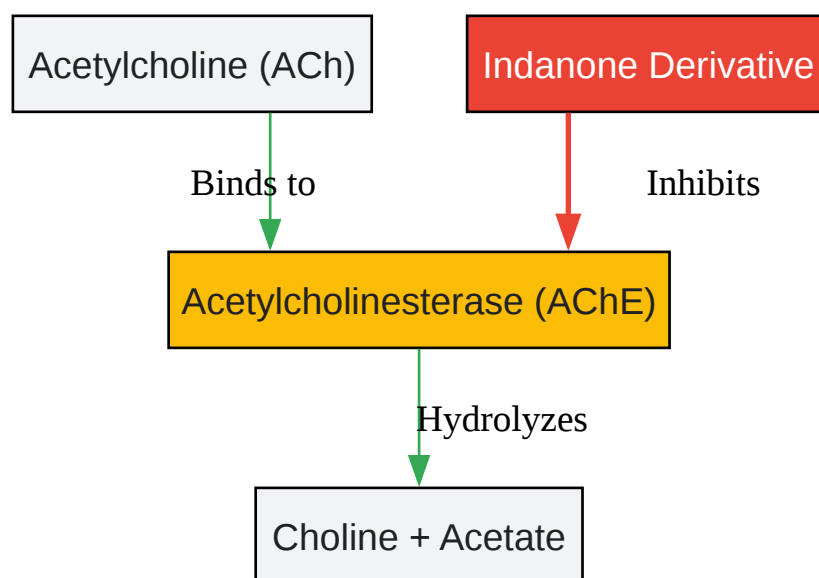
Biological Significance and Drug Development

The indanone scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities.[12] **5-Hydroxy-1-indanone** serves as a crucial starting material for the synthesis of compounds targeting various diseases.

Acetylcholinesterase (AChE) Inhibition

Derivatives of **5-Hydroxy-1-indanone** have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Simplified AChE Inhibition Pathway:



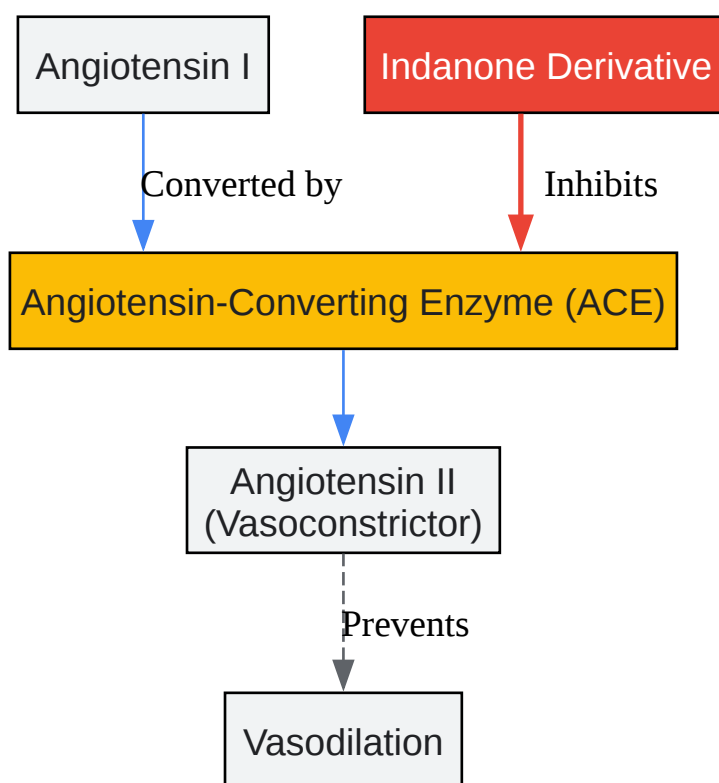
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Indanone derivatives can inhibit the breakdown of acetylcholine.[12]

Angiotensin-Converting Enzyme (ACE) Inhibition

5-Hydroxy-1-indanone has been used in the synthesis of β -amino alcohol derivatives that act as potent inhibitors of Angiotensin-Converting Enzyme (ACE).^[13] ACE plays a critical role in the renin-angiotensin system, which regulates blood pressure.

Simplified ACE Inhibition Pathway:



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Indanone derivatives can block the production of angiotensin II.^[2]

Conclusion

5-Hydroxy-1-indanone is a compound of significant interest in the field of drug discovery and development. Its well-defined chemical properties and versatile reactivity make it an invaluable precursor for the synthesis of a diverse range of biologically active molecules. This guide has provided a detailed overview of its chemical characteristics, analytical methodologies for its characterization, and its role as a building block for potent enzyme inhibitors. A thorough

understanding of these aspects is crucial for leveraging the full potential of **5-Hydroxy-1-indanone** in the development of novel therapeutics.

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